molecular formula C15H31N3O2 B7930555 [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930555
M. Wt: 285.43 g/mol
InChI Key: IRURXPHXOBTBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a complex organic molecule with diverse applications in scientific research. Due to its unique chemical structure, this compound exhibits various interesting properties and activities that make it a subject of study in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps starting from readily available precursors

Key steps might include:

  • Formation of the pyrrolidine ring using a cyclization reaction.

  • Addition of the aminoethyl group via nucleophilic substitution.

  • Coupling of the isopropyl-carbamic acid tert-butyl ester through an esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This could involve:

  • Optimizing temperature and pressure conditions.

  • Using catalysts to enhance reaction rates.

  • Implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

  • Oxidation: Conversion of functional groups to higher oxidation states, often leading to the formation of new functional groups.

  • Reduction: Addition of hydrogen or removal of oxygen, reducing the oxidation state of the compound.

  • Substitution: Replacement of one functional group with another, typically involving nucleophilic or electrophilic agents.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Halides, amines, or other nucleophiles.

Major Products

The specific products formed depend on the reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

This compound may interact with biological macromolecules, making it useful in the study of enzyme mechanisms, receptor binding studies, or as a probe in biological assays.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In industrial applications, the compound could be used in the development of new materials, pharmaceuticals, or as a chemical intermediate in various production processes.

Mechanism of Action

The mechanism by which [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester exerts its effects is typically related to its interaction with specific molecular targets:

  • Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

  • Pathways Involved: The binding can modulate signaling pathways, enzyme activities, or other cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Unique Properties

Compared to other similar compounds, [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester might offer distinct advantages such as higher binding affinity to specific targets, enhanced stability, or unique reactivity.

List of Similar Compounds

  • [2-(2-Amino-ethyl)-pyrrolidin-1-yl]-carbamic acid methyl ester

  • [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid ethyl ester

  • [1-(2-Methylamino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid isopropyl ester

Each of these compounds shares structural similarities but may differ in specific functional groups, leading to variations in their chemical and biological properties.

That should provide a comprehensive overview of the compound. Anything more specific you need to dive into?

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O2/c1-12(2)18(14(19)20-15(3,4)5)11-13-6-8-17(10-13)9-7-16/h12-13H,6-11,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRURXPHXOBTBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.